

A Comparative Guide to the Structural Characterization of 1H-Benzimidazole-2-carboxaldehyde Derivatives

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Compound of Interest

Compound Name: *1H-Benzimidazole-2-carboxaldehyde*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural characterization of various **1H-Benzimidazole-2-carboxaldehyde** derivatives. The information is compiled from various scientific sources to aid in the identification and analysis of this important class of heterocyclic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Comparative Spectroscopic Data

The structural elucidation of **1H-Benzimidazole-2-carboxaldehyde** and its derivatives relies heavily on a combination of spectroscopic techniques. The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for a selection of these compounds, providing a basis for comparison.

Table 1: ¹H NMR Spectral Data of Selected **1H-Benzimidazole-2-carboxaldehyde** Derivatives (in DMSO-d₆)

Compound	Ar-H (ppm)	CHO (ppm)	NH (ppm)	Other Protons (ppm)
1H-Benzimidazole-2-carboxaldehyde	7.10-7.88 (m)	9.95 (s)	12.52 (hump)	-
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde[1]	7.10 (m, 1H), 7.20 (d, 2H), 7.50 (dd, 3H), 7.86 (d, 2H)	9.95 (s)	12.52 (hump)	-
2-(Thiophen-2-yl)-1H-benzo[d]imidazole[2]	7.16–7.24 (m, 3H), 7.50 (d, 1H), 7.61 (d, 1H), 7.73 (d, 1H), 7.83 (d, 1H)	-	12.90 (s)	-
2-(3-Chlorophenyl)-1H-benzimidazole[3]	7.24 (s, 2H), 7.56-7.61 (m, 4H), 8.15-8.16 (m, 1H), 8.24 (s, 1H)	-	13.05 (s)	-
2-(4-Chlorophenyl)-1H-benzimidazole[3]	7.23 (d, 2H), 7.63-7.65 (m, 4H), 8.20 (dd, 2H)	-	13.00 (s)	-
N-((5-(1H-benzo[d]imidazol-2-yl)-2-hydroxyphenyl)(4-nitrophenyl)methyl)acetamide[4]	6.55-8.28 (m, 11H)	-	12.78 (s)	9.93 (s, 1H, phenolic OH), 8.43 (s, 1H, amide NH), 5.31 (s, 1H, CH), 1.23 (s, 3H, CH ₃)
N-((5-(1H-benzo[d]imidazol-2-yl)-2-hydroxyphenyl)	6.58-8.12 (m, 11H)	-	12.87 (s)	9.98 (s, 1H, phenolic OH), 8.15 (s, 1H,

(4-bromophenyl)methylbenzamide[4]
amide NH), 4.35
(s, 1H, CH)

Table 2: ¹³C NMR Spectral Data of Selected **1H-Benzimidazole-2-carboxaldehyde** Derivatives (in DMSO-d₆)

Compound	Ar-C (ppm)	C=O (ppm)	C=N (ppm)	Other Carbons (ppm)
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde[1]	109.5, 110.5, 119.4, 122.6, 124.3, 128.1, 128.9, 129.8, 130.2, 130.3, 130.8, 132.2, 134.7	192.2	143.7, 147.1	140.9 (C-N)
2-(3-Chlorophenyl)-1H-benzimidazole[3]	125.48, 126.49, 130.01, 131.41, 132.68, 134.24	-	150.20	-
2-(4-Chlorophenyl)-1H-benzimidazole[3]	111.88, 119.44, 122.29, 123.20, 128.61, 129.53, 134.96	-	150.63	-

Table 3: IR Spectral Data of Selected **1H-Benzimidazole-2-carboxaldehyde** Derivatives (KBr, cm⁻¹)

Compound	$\nu(\text{N-H})$	$\nu(\text{C=O})$	$\nu(\text{C=N})$	Other Key Bands
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde[1]	3153	1693	1590	3069 (Ar C-H)
2-(Thiophen-2-yl)-1H-benzo[d]imidazole[2]	3320	-	1591	-
2-(3-Chlorophenyl)-1H-benzimidazole[3]	3439	-	1623	-
2-(4-Chlorophenyl)-1H-benzimidazole[3]	3442	-	1623	-
N-((5-(1H-benzo[d]imidazol-2-yl)-2-hydroxyphenyl)(4-nitrophenyl)methyl)acetamide[4]	3341	1697	1657	3470 (O-H), 3193 (amide N-H), 2931, 2855 (aliphatic C-H), 1514, 1341 (NO_2)
N-((5-(1H-benzo[d]imidazol-2-yl)-2-hydroxyphenyl)(4-bromophenyl)methyl)benzamide[4]	3380	1660	1607	3522 (O-H), 3171 (amide N-H), 928 (C-Br)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key analytical techniques used in the characterization of **1H-Benzimidazole-2-carboxaldehyde** derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[\[4\]](#)[\[5\]](#)
- Sample Preparation: Samples are dissolved in a deuterated solvent, most commonly DMSO- d_6 .[\[1\]](#)[\[3\]](#) Tetramethylsilane (TMS) is used as an internal standard.
- Data Acquisition:
 - ^1H NMR: Standard parameters are used to acquire proton spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
 - ^{13}C NMR: Proton-decoupled spectra are acquired to determine the chemical shifts of carbon atoms.
- Data Analysis: The chemical shifts, coupling constants (J), and integration values are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

- Instrumentation: FTIR spectrometers are commonly used for IR analysis.[\[4\]](#)
- Sample Preparation: Samples are typically prepared as potassium bromide (KBr) pellets.
- Data Acquisition: Spectra are recorded in the 4000-400 cm^{-1} range.
- Data Analysis: The positions and intensities of absorption bands are correlated with specific functional groups present in the molecule, such as N-H, C=O, and C=N stretching vibrations.[\[1\]](#)

Mass Spectrometry (MS)

- **Instrumentation:** High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is often employed to determine the accurate mass and elemental composition of the compounds.^[3] Gas chromatography-mass spectrometry (GC-MS) can be used for volatile derivatives.
- **Sample Preparation:** Samples are dissolved in a suitable solvent and introduced into the mass spectrometer.
- **Data Acquisition:** Mass spectra are recorded, showing the molecular ion peak ($[M+H]^+$) and fragmentation patterns.
- **Data Analysis:** The molecular weight is determined from the molecular ion peak. The fragmentation pattern provides valuable information about the structure of the molecule.

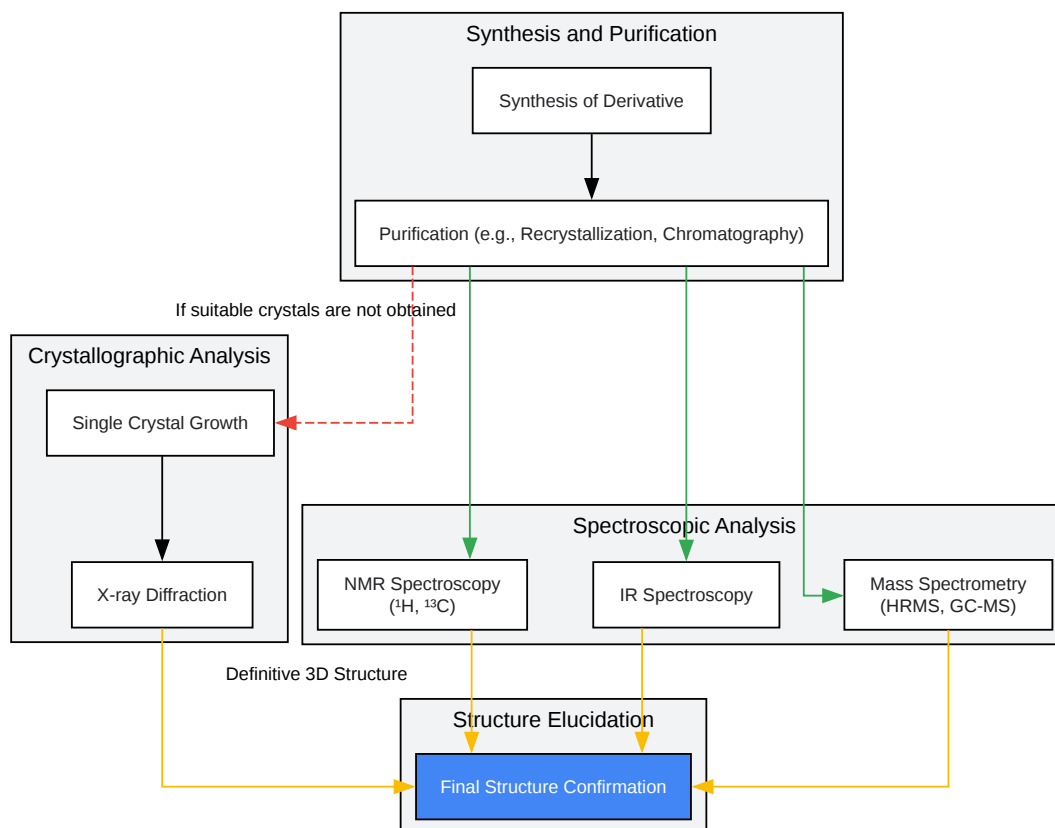
X-ray Crystallography

- **Crystal Growth:** The first and often most challenging step is to grow a single crystal of high quality, typically larger than 0.1 mm in all dimensions.^{[6][7]} This can be achieved through methods like slow evaporation of a solvent.
- **Data Collection:** The crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded using a detector.^{[6][7]}
- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, typically using direct methods for small molecules.^[7] The initial structural model is then refined to obtain the final, accurate three-dimensional structure of the molecule, including bond lengths and angles.

Visualization of the Structural Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive structural characterization of a novel **1H-Benzimidazole-2-carboxaldehyde** derivative.

Workflow for Structural Characterization of 1H-Benzimidazole-2-carboxaldehyde Derivatives



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